6-Bromopyrazine-2-carboxylic acid
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Overview
Description
6-Bromopyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3BrN2O2 . It has a molecular weight of 203 and is typically found in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3BrN2O2/c6-4-2-7-1-3 (8-4)5 (9)10/h1-2H, (H,9,10) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Electrocatalytic Carboxylation
A study conducted by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process involved using ionic liquid and was performed under mild conditions without requiring volatile and toxic solvents or catalysts. The product, 6-aminonicotinic acid, was obtained with a high yield and selectivity, demonstrating a promising method for synthesizing related compounds (Feng et al., 2010).
Synthesis of Tridentate Ligands
Charbonnière et al. (2001) described the synthesis of mono-, bis-, and tris-tridentate ligands starting from 5′-methyl-6-bromo-2,2′-bipyridine, a related compound. These ligands are particularly well-suited for complexation with lanthanide(III) cations, highlighting their potential use in developing new materials and chemical processes (Charbonnière et al., 2001).
Microwave-Assisted Synthesis of Chromone-Based Ligands
Cagide et al. (2019) synthesized 6-bromochromone-2-carboxylic acid using a microwave-assisted process. This study showcased a fast, safe, and cost-effective method for synthesizing chromone-2-carboxylic acids, which are valuable for developing chromone-based multitarget-directed ligands (Cagide et al., 2019).
Preorganized Ligand Building
Charbonnière et al. (2002) reported on the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms. The study provides insights into the rational design of ligands with oxophilic and anionic sidearms, useful for labeling biological materials (Charbonnière et al., 2002).
Corrosion Inhibition Properties
Saha et al. (2016) investigated the corrosion inhibitory properties of 2-amino-5-bromopyrazine, a compound structurally similar to 6-bromopyrazine-2-carboxylic acid. The study used computational chemistry to explore its potential as a corrosion inhibitor, providing insights into the structural properties conducive to corrosion resistance (Saha et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6-bromopyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGHXDMQMSAZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-53-7 |
Source
|
Record name | 6-Bromopyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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